![molecular formula C13H15NO3 B14333487 N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide CAS No. 111339-35-6](/img/structure/B14333487.png)
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide is an organic compound with a complex structure that includes a phenyl ring, an acetamide group, and a methoxybutynyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide typically involves the following steps:
Formation of 4-Methoxybut-2-yn-1-ol: This intermediate can be synthesized by reacting 4-methoxybut-2-ynal with a suitable reducing agent.
Etherification: The 4-methoxybut-2-yn-1-ol is then reacted with 2-hydroxyphenylacetamide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxybut-2-ynyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The methoxybut-2-ynyl group can act as a reactive site for binding to enzymes or proteins, potentially inhibiting their activity . The phenyl ring and acetamide group can also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybut-2-yn-1-ol: A precursor in the synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide.
4-Methoxybut-2-ynal: Another related compound with similar structural features.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares the methoxybut-2-ynyl group but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
111339-35-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[2-(4-methoxybut-2-ynoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-11(15)14-12-7-3-4-8-13(12)17-10-6-5-9-16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) |
InChI Key |
ZLDKXCHZSMJXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
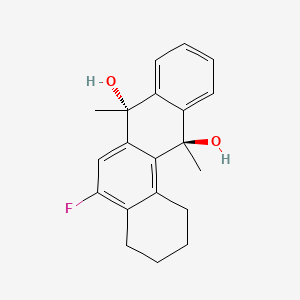
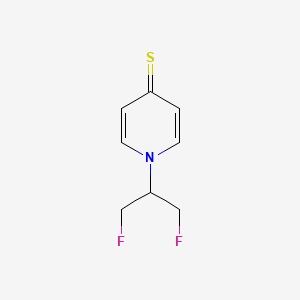
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
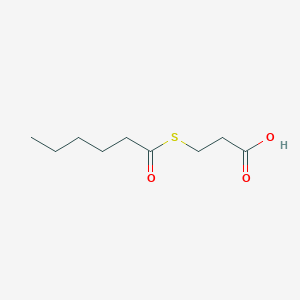
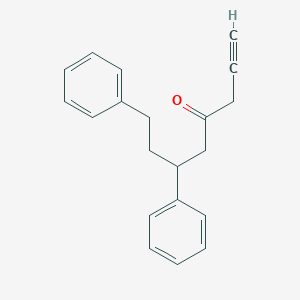
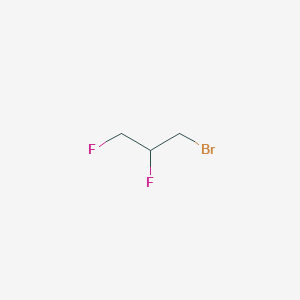
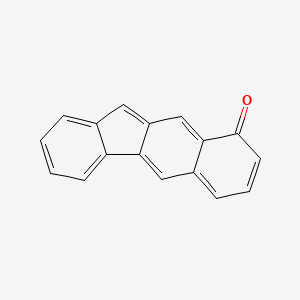
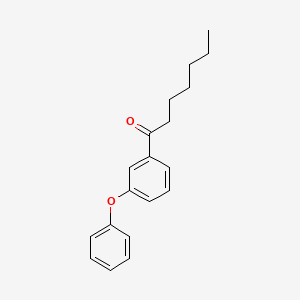
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
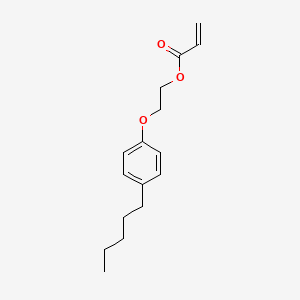
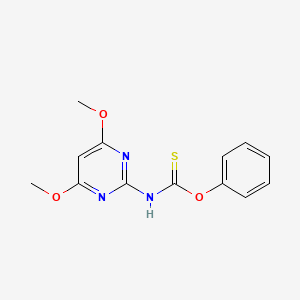

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
